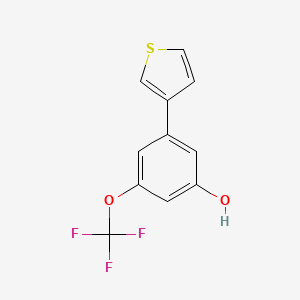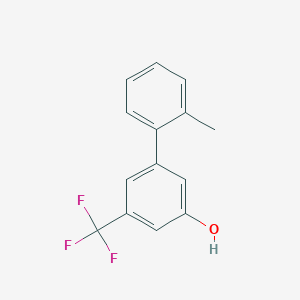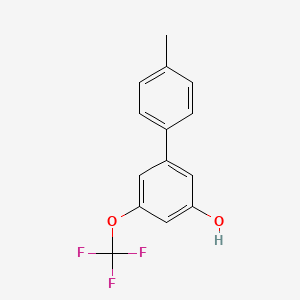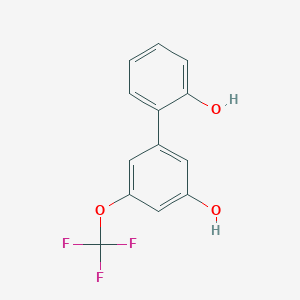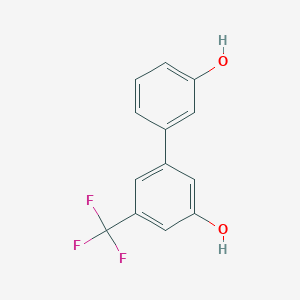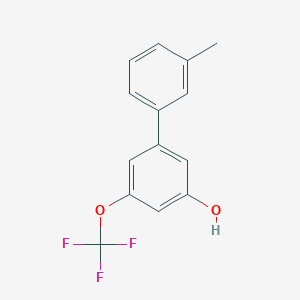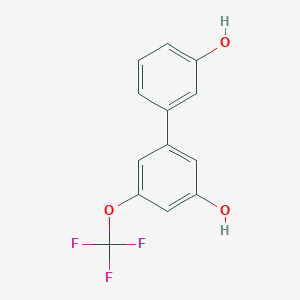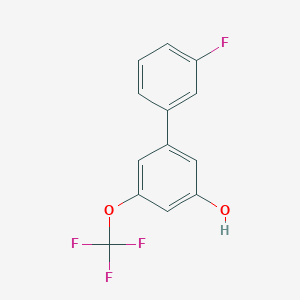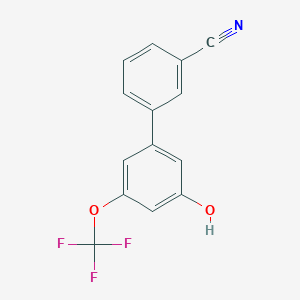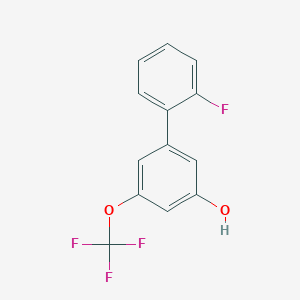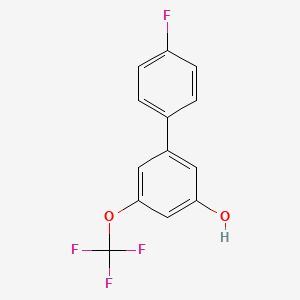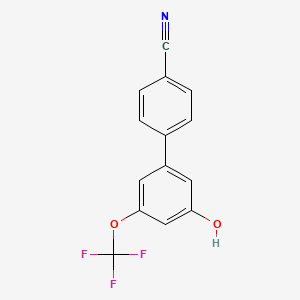
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% (5-CFP-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a colorless to pale yellow crystal, with a melting point of 197-198 °C and a boiling point of 176-177 °C. 5-CFP-95 is a valuable reagent for its reactivity and strong electron-withdrawing properties. It is used in organic synthesis as a synthetic intermediate, as well as in the synthesis of a variety of other compounds.
Applications De Recherche Scientifique
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including aryl-substituted heterocyclic compounds, heterocyclic amines, and heterocyclic alcohols. It has also been used in the synthesis of a variety of pharmaceuticals. Furthermore, 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of a variety of other compounds, including dyes, fragrances, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is based on its strong electron-withdrawing properties. It acts as an electron-withdrawing group, which can be used to modify the reactivity of substrates. The electron-withdrawing properties of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% allow it to stabilize the transition state of the reaction, thereby increasing the reaction rate.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is metabolized in the liver and is excreted primarily in the urine. It has also been shown to have antioxidant and anti-inflammatory effects in cell culture models. Furthermore, it has been shown to have anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high reactivity, its strong electron-withdrawing properties, and its low toxicity. The main limitation of 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is its relatively low solubility in water.
Orientations Futures
The future directions for research on 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of compounds. Additionally, further research could be conducted on its potential for use in the synthesis of pharmaceuticals and other compounds. Furthermore, further research could be conducted on its potential for use in the synthesis of polymers, as well as its potential for use as a catalyst. Finally, further research could be conducted on its potential for use in the synthesis of nanomaterials.
Méthodes De Synthèse
5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95% is synthesized by a three-step reaction. The first step involves the reaction of 3-cyanophenol with a trifluoromethylating reagent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction produces a trifluoromethylated 3-cyanophenol intermediate. The second step involves the oxidation of the intermediate with a suitable oxidizing agent, such as sodium hypochlorite. This produces a trifluoromethylated 3-cyanophenol-5-ol. The final step involves the reaction of the 5-ol with a dehydrating reagent, such as phosphorus pentoxide, to produce 5-(3-Cyanophenyl)-3-trifluoromethylphenol, 95%.
Propriétés
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-2-9(4-10)8-18/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXTYQXQBCHHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686516 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-68-9 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

